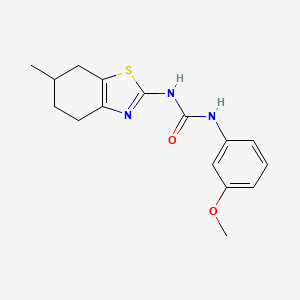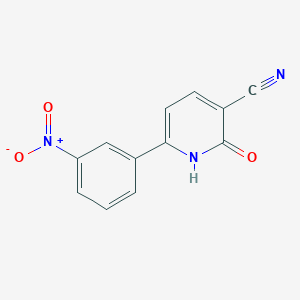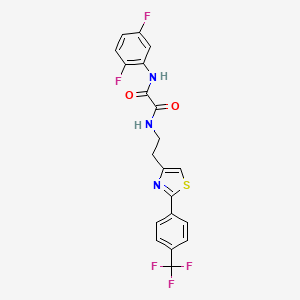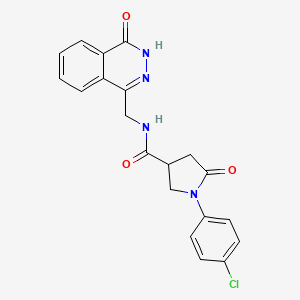
1-(4-chlorophenyl)-5-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-5-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H17ClN4O3 and its molecular weight is 396.83. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-5-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-5-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Antimicrobial and Antifungal Agents
Several studies have synthesized and evaluated compounds structurally similar to 1-(4-chlorophenyl)-5-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyrrolidine-3-carboxamide, targeting antimicrobial and antifungal applications. Notable examples include N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which showed in vitro antibacterial and antifungal activities against strains like Escherichia coli, Staphylococcus aureus, and Candida albicans. Similarly, derivatives of 1,2,3,4-tetrahydropyrimidine-2-thiones and N-(4-chlorophenyl)-7-methyl-5-aryl-2,3-dihydro-5H-thiazolol[3,2-a]pyrimidine-6-carboxamide demonstrated significant bacterial and fungal growth inhibition compared to standard drugs (Desai et al., 2011) (Akbari et al., 2008).
2. Anticonvulsant Enaminones
Research on compounds with a similar structure to 1-(4-chlorophenyl)-5-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyrrolidine-3-carboxamide has also focused on their potential anticonvulsant properties. For instance, the crystal structures of three anticonvulsant enaminones were determined, providing insights into their conformation and potential therapeutic applications (Kubicki et al., 2000).
3. Potential Anti-HIV Properties
A study on 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide revealed its potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This indicates a potential avenue for research on related compounds like 1-(4-chlorophenyl)-5-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyrrolidine-3-carboxamide in the context of anti-HIV therapy (Tamazyan et al., 2007).
4. CB1 Cannabinoid Receptor Interaction
While not the exact compound, a structurally similar antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), was studied for its potent and selective antagonism for the CB1 cannabinoid receptor. This compound's molecular interaction and binding to the receptor were thoroughly analyzed, suggesting the potential of closely related compounds in receptor-targeted therapies (Shim et al., 2002).
5. Synthesis and Crystallography
Several studies have focused on the synthesis and crystal structure of compounds similar to 1-(4-chlorophenyl)-5-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyrrolidine-3-carboxamide, providing valuable insights into their molecular configurations and potential applications in various fields, including pharmaceuticals and materials science (Hu Yang, 2009) (Bakhite et al., 2005).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-5-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c21-13-5-7-14(8-6-13)25-11-12(9-18(25)26)19(27)22-10-17-15-3-1-2-4-16(15)20(28)24-23-17/h1-8,12H,9-11H2,(H,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEGVGVCVLAGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]pyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

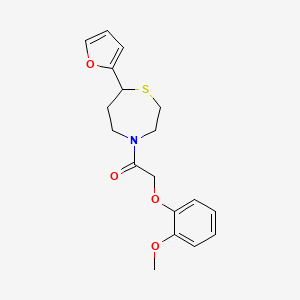
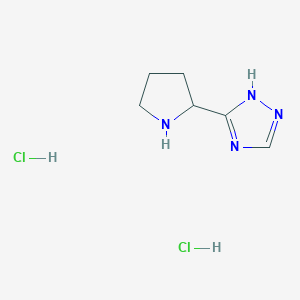
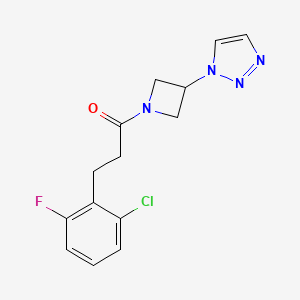
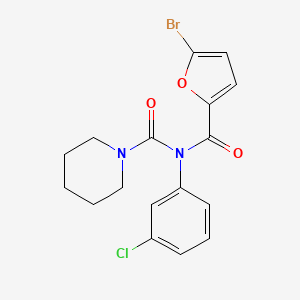
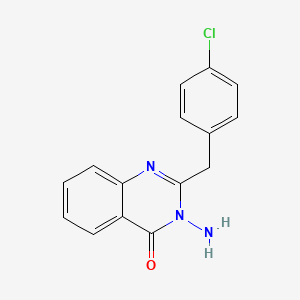
![1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2628093.png)
![6-(4-Fluorophenyl)-2-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one](/img/structure/B2628094.png)
![Tert-butyl N-[3-bromo-2-chloro-6-fluoro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]-N-(3-bromo-2-chloro-6-fluorophenyl)carbamate](/img/no-structure.png)
![1-(2-methoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2628096.png)
![4-Ethoxy-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid (non-preferred name)](/img/structure/B2628097.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2628098.png)
